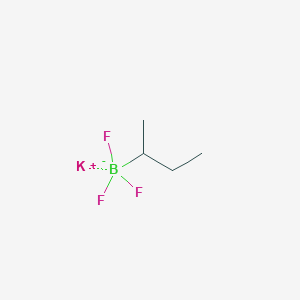

Potassium sec-butyltrifluoroborate

Übersicht

Beschreibung

Potassium sec-butyltrifluoroborate is an organotrifluoroborate compound with the chemical formula C4H9BF3K. It is a crystalline solid that is stable under normal conditions and has a molecular weight of 164.02 g/mol . This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability and utility in various chemical transformations .

Vorbereitungsmethoden

Potassium sec-butyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This process typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . Industrial production methods often utilize flow chemistry to improve the large-scale preparation of potassium organotrifluoroborates .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Potassium sec-butyltrifluoroborate participates in Pd-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key advancements include:

-

Catalytic Systems : Pd(OAc)₂ with sterically hindered ligands like n-BuPAd₂ or t-Bu₃P suppresses β-hydride elimination, favoring secondary alkylation .

-

Substrate Scope : Couples with aryl chlorides, bromides, and triflates. For example, reaction with 6-chloropurine yields cyclopropane-substituted purine derivatives (Scheme 9 in ).

-

Challenges : Competitive isomerization to linear alkanes occurs with less hindered ligands (e.g., PdCl₂(dppf)) .

Table 1: Representative Cross-Coupling Yields

| Electrophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aryl Chlorides | Pd(OAc)₂/n-BuPAd₂ | 60–78 | |

| Heteroaryl Bromides | PdCl₂(dppf) | 45–65 | |

| Alkenyl Triflates | PdCl₂(dppf)/Cs₂CO₃ | 70–85 |

Photoredox/Nickel Dual-Catalyzed Acylation

Synergistic photoredox/Ni catalysis enables direct acylation of sec-butyltrifluoroborate with acyl chlorides:

-

Conditions : Ir[dF(CF₃)ppy]₂(bpy)PF₆ (photocatalyst), NiCl₂·dme/L1 (ligand), KF (base), DME solvent, 0.05 M, RT .

-

Efficiency : 70–77% isolated yield without regioisomerization (e.g., hydrocinnamoyl chloride → 4-phenylpentan-2-one) .

-

Scope : Tolerates steric hindrance and functional groups (amines, ethers) .

Table 2: Acylation with Diverse Acyl Chlorides

| Acyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrocinnamoyl | 4-Phenylpentan-2-one | 77 | |

| Isobutyroyl | 3-Methylpentan-2-one | 70 |

Radical Reactions

Under photocatalytic conditions, sec-butyltrifluoroborate generates secondary alkyl radicals for C–C bond formation:

-

Mechanism : Single-electron oxidation by Ir(III) photocatalyst releases BF₃ and a sec-butyl radical, which couples with alkenes or aryl partners .

-

Example : Reaction with pivalic acid derivatives forms alkylated products via radical-polar crossover .

Synthetic Preparation

The compound is synthesized via:

-

Grignard Formation : sec-Butylmagnesium bromide from 2-bromobutane and Mg .

-

Boration : Reaction with trimethyl borate (B(OMe)₃) at −78°C .

-

Fluoridation : Treatment with KHF₂(aq) yields crystalline K[CH(CH2CH3)CH2BF3] .

Key Steps :

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of potassium sec-butyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with alkyltrifluoroborates to form carbon-carbon bonds.

- Mechanism : The mechanism typically involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to yield the desired product.

- Reaction Conditions : Optimal conditions often include palladium catalysts (e.g., Pd(OAc)2) and bases such as cesium carbonate (Cs2CO3) in a solvent mixture like THF/H2O .

Case Studies

- Cross-Coupling with Aryl Electrophiles :

- Synthesis of Trisubstituted Alkenes :

- Secondary Alkylation :

Comparative Data Table

The following table summarizes key attributes and results from various studies involving this compound:

Wirkmechanismus

The mechanism of action of potassium sec-butyltrifluoroborate in chemical reactions involves the formation of reactive intermediates that facilitate the transfer of the sec-butyl group to other molecules . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the sec-butyl group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the palladium catalyst and the specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Potassium sec-butyltrifluoroborate is part of a broader class of potassium organotrifluoroborates, which include compounds such as potassium methyltrifluoroborate, potassium ethyltrifluoroborate, and potassium phenyltrifluoroborate . Compared to these similar compounds, this compound offers unique reactivity patterns and stability, making it particularly useful in specific synthetic applications . Its stability and ease of handling under ambient conditions provide advantages over other boronic acid derivatives, which may be more sensitive to moisture and air .

Biologische Aktivität

Potassium sec-butyltrifluoroborate (Ksec-BF3) is a versatile organoboron compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, including its efficacy in various biochemical contexts, synthesis methods, and implications for drug development.

This compound is characterized by the molecular formula CHBFK. It is typically synthesized through the reaction of sec-butanol with boron trifluoride in the presence of potassium fluoride. This compound serves as a stable and convenient reagent for cross-coupling reactions, particularly in the synthesis of biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 174.01 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, it has been shown to inhibit growth effectively, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for antimicrobial agents.

- Example Study : A study reported an MIC of 50 µM against Staphylococcus aureus, indicating significant antibacterial properties .

Antiviral Activity

The compound's antiviral potential has also been investigated, particularly in relation to influenza viruses. Its derivatives have been explored as neuraminidase inhibitors, which play a crucial role in viral replication. The modifications at the C-1 position of the pyranose ring have shown promising results in enhancing antiviral activity.

- Case Study : Derivatives of this compound were synthesized and tested for their ability to inhibit influenza neuraminidase, revealing that certain modifications significantly increase potency .

The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways. Its role as a boron-containing compound allows it to participate in enzyme inhibition and modulation of signaling pathways relevant to microbial resistance and viral replication.

- Research Findings : Studies have demonstrated that boron compounds can interfere with glycoprotein functions, which are essential for microbial adhesion and invasion .

Case Studies and Applications

- Synthesis of Bioactive Compounds : this compound has been employed in the synthesis of g-secretase inhibitors, which are important in Alzheimer's disease research. The compound facilitates the formation of complex structures that exhibit biological activity against this target .

- Cross-Coupling Reactions : The use of this compound in Suzuki-Miyaura cross-coupling reactions has led to the development of various biologically active compounds, enhancing its utility in medicinal chemistry .

Eigenschaften

IUPAC Name |

potassium;butan-2-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHBSAAEEGTTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635713 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958449-00-8 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.